4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine
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Overview
Description
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tert-butyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl-substituted imidazole with piperidine under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted imidazole or piperidine derivatives.
Scientific Research Applications
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with various receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: An N-protected derivative of 4-anilinopiperidine.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another tert-butyl-substituted piperidine derivative
Uniqueness
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is unique due to its combination of a tert-butyl group and an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H23N3 |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
REPWJQANIWXTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2 |
Origin of Product |
United States |
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